molecular formula C22H26Cl2N6 B1244392 Unii-zvr3aux852 CAS No. 51419-60-4

Unii-zvr3aux852

Cat. No.: B1244392
CAS No.: 51419-60-4
M. Wt: 445.4 g/mol
InChI Key: TXTLINZNWVLBCW-DPCVLPDWSA-N
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Description

UNII-ZVR3AUX852 is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a regulatory-compliant database curated by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) to standardize substances relevant to medicine and translational research . These compounds were selected based on shared functional groups (e.g., halogens, ester groups) or pharmacological relevance (e.g., CYP enzyme interactions, bioavailability) .

Properties

CAS No.

51419-60-4

Molecular Formula

C22H26Cl2N6

Molecular Weight

445.4 g/mol

IUPAC Name

(E)-1-(2-chloro-4-piperazin-1-ylphenyl)-N-[(E)-(2-chloro-4-piperazin-1-ylphenyl)methylideneamino]methanimine

InChI

InChI=1S/C22H26Cl2N6/c23-21-13-19(29-9-5-25-6-10-29)3-1-17(21)15-27-28-16-18-2-4-20(14-22(18)24)30-11-7-26-8-12-30/h1-4,13-16,25-26H,5-12H2/b27-15+,28-16+

InChI Key

TXTLINZNWVLBCW-DPCVLPDWSA-N

SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C=NN=CC3=C(C=C(C=C3)N4CCNCC4)Cl)Cl

Isomeric SMILES

C1NCCN(C1)C2=CC(=C(C=C2)/C=N/N=C/C3=C(C=C(C=C3)N4CCNCC4)Cl)Cl

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C=NN=CC3=C(C=C(C=C3)N4CCNCC4)Cl)Cl

Synonyms

80.647

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

CAS No. Molecular Formula Key Structural Features Molecular Weight
41841-16-1 C₉H₉BrO₂ Brominated aromatic ester 229.07 g/mol
1046861-20-4 C₆H₅BBrClO₂ Boronic acid with Br/Cl substituents 235.27 g/mol
66073-33-4 C₁₂H₁₃NO₅ Nitro-containing ester with oxygen heterocycles 251.24 g/mol
10602-00-3 C₉H₆O₂ Simple aromatic diol (e.g., coumarin derivative) 146.14 g/mol

Key Observations :

  • Functional Groups : CAS 66073-33-4 includes a nitro group, often linked to redox activity, while CAS 10602-00-3 lacks halogens but contains hydroxyl groups for hydrogen bonding .

Physicochemical Properties and Bioactivity

Table 2: Comparative Physicochemical and Pharmacological Profiles

CAS No. LogP<sup>a</sup> Solubility (mg/mL) BBB Permeability CYP1A2 Inhibition GI Absorption
41841-16-1 2.44–2.71 0.0419–0.219 Yes Yes High
1046861-20-4 0.61–2.15 0.24 Yes No High
66073-33-4 N/A 0.000562–0.239 No Yes High
10602-00-3 1.64–2.15 0.24 Yes No High

<sup>a</sup>LogP values calculated using diverse methods (e.g., XLOGP3, WLOGP) .

Key Findings :

  • Bioavailability: All analogs exhibit high GI absorption, suggesting oral bioavailability.
  • Enzyme Interactions : CAS 41841-16-1 and 66073-33-4 inhibit CYP1A2, a critical consideration for drug-drug interactions .

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